

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)benzoic acid

Cat. No.: B176911

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Introduction

4-(2-Methoxyphenoxy)benzoic acid, a diaryl ether derivative, is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. Its structure, featuring a benzoic acid moiety linked to a methoxyphenoxy group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of **4-(2-Methoxyphenoxy)benzoic acid**, with a focus on its potential as a therapeutic agent.

While the precise date and individual credited with the first synthesis of **4-(2-Methoxyphenoxy)benzoic acid** are not prominently documented in readily available historical records, its structural class of diaryl ethers has been accessible through established organic synthesis reactions for many decades. The development and refinement of reactions such as the Ullmann condensation and the Williamson ether synthesis have been pivotal in the preparation of this and related compounds. Its emergence in scientific literature and commercial catalogs is closely tied to the expansion of chemical libraries for drug discovery and agrochemical research.

Physicochemical Properties and Spectroscopic Data

4-(2-Methoxyphenoxy)benzoic acid is typically a white to off-white powder.[1] Key physicochemical and spectroscopic data are summarized in the tables below for easy reference and comparison.

Property	Value	Reference
CAS Number	103203-54-9	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₄	[1]
Molecular Weight	244.25 g/mol	[1]
Appearance	White to off-white powder	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Spectroscopic Data	Description
¹ H NMR	Spectral data for the specific isomer 4-(2-Methoxyphenoxy)benzoic acid is not readily available in public databases. However, based on the structure, the expected signals would include a singlet for the methoxy group protons, and distinct aromatic proton signals for the two substituted benzene rings, as well as a carboxylic acid proton signal.
¹³ C NMR	Similar to the ¹ H NMR, a complete, publicly available ¹³ C NMR spectrum for this specific isomer is not available. The spectrum would be expected to show signals for the methoxy carbon, the carboxylic carbon, and the twelve aromatic carbons.
Infrared (IR)	The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic rings.
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

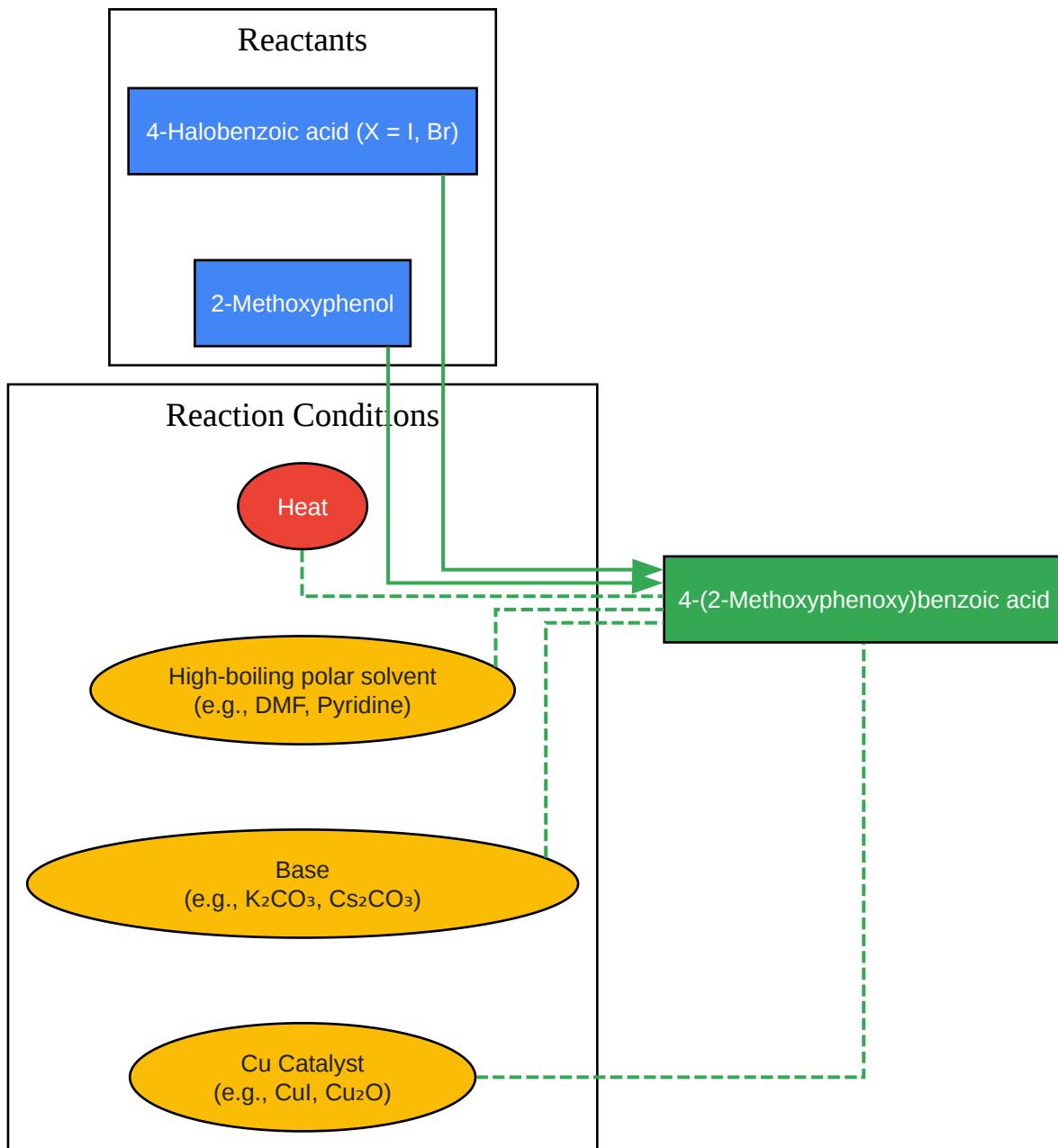
Synthesis of 4-(2-Methoxyphenoxy)benzoic Acid

The synthesis of **4-(2-Methoxyphenoxy)benzoic acid** is primarily achieved through two classical and robust methods for diaryl ether formation: the Ullmann Condensation and the Williamson Ether Synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol.^[2] In the context of synthesizing **4-(2-Methoxyphenoxy)benzoic acid**, this would

involve the reaction of a 4-halobenzoic acid with 2-methoxyphenol.



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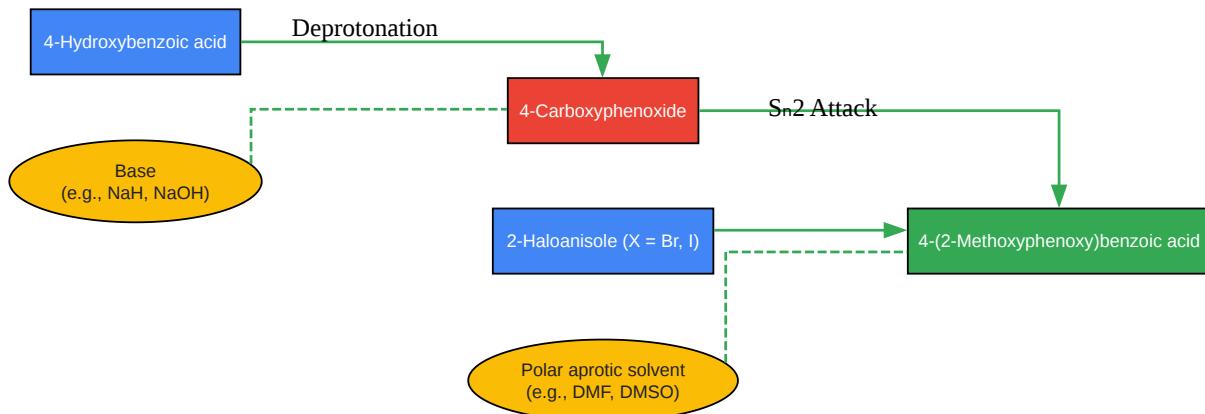
Ullmann Condensation for **4-(2-Methoxyphenoxy)benzoic acid** Synthesis.

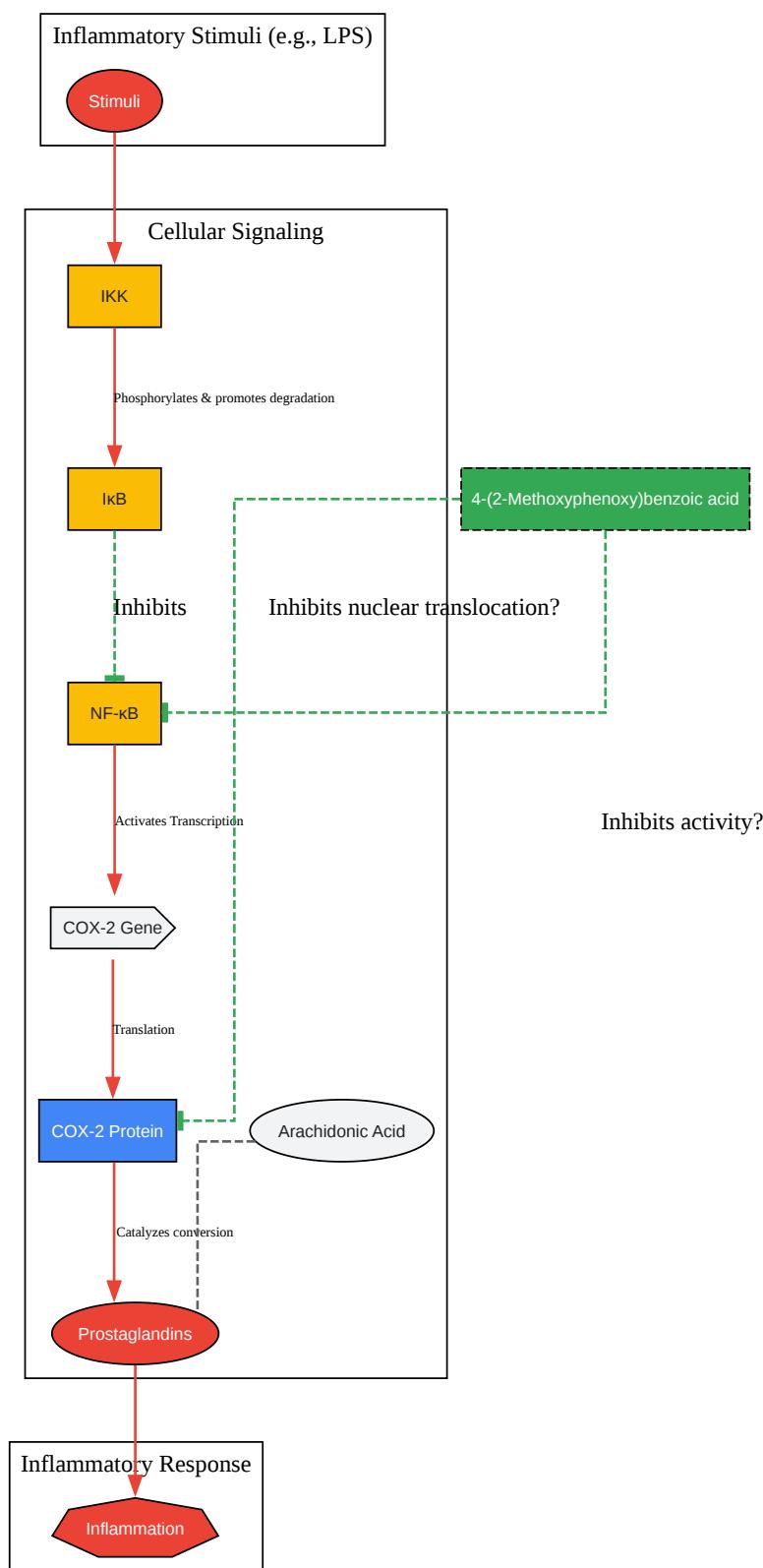
Experimental Protocol: Ullmann Condensation

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (1.0 eq), 4-iodobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
- Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- Reaction: The reaction mixture is heated to a temperature between 120-150 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled to room temperature and poured into an acidic aqueous solution (e.g., 1M HCl).
- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure **4-(2-Methoxyphenoxy)benzoic acid**.

Williamson Ether Synthesis

The Williamson ether synthesis is an S_N2 reaction between an alkoxide and an organohalide.^[3] ^[4]^[5]^[6] For the synthesis of **4-(2-Methoxyphenoxy)benzoic acid**, this can be approached in two ways: by reacting the sodium salt of 4-hydroxybenzoic acid with 2-haloanisole or by reacting the sodium salt of 2-methoxyphenol with a 4-halobenzoic acid ester followed by hydrolysis. The former is generally more common.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Methoxyphenoxy)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176911#discovery-and-history-of-4-2-methoxyphenoxy-benzoic-acid>]

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